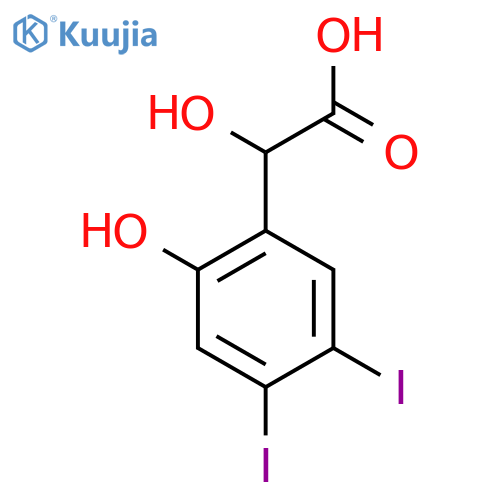

Cas no 1803857-25-1 (4,5-Diiodo-2-hydroxymandelic acid)

1803857-25-1 structure

商品名:4,5-Diiodo-2-hydroxymandelic acid

CAS番号:1803857-25-1

MF:C8H6I2O4

メガワット:419.939787387848

CID:4942228

4,5-Diiodo-2-hydroxymandelic acid 化学的及び物理的性質

名前と識別子

-

- 4,5-Diiodo-2-hydroxymandelic acid

-

- インチ: 1S/C8H6I2O4/c9-4-1-3(7(12)8(13)14)6(11)2-5(4)10/h1-2,7,11-12H,(H,13,14)

- InChIKey: JSYAGJAYSXJDRJ-UHFFFAOYSA-N

- ほほえんだ: IC1C(=CC(=C(C=1)C(C(=O)O)O)O)I

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 223

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 77.8

4,5-Diiodo-2-hydroxymandelic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015024441-250mg |

4,5-Diiodo-2-hydroxymandelic acid |

1803857-25-1 | 97% | 250mg |

494.40 USD | 2021-06-18 | |

| Alichem | A015024441-1g |

4,5-Diiodo-2-hydroxymandelic acid |

1803857-25-1 | 97% | 1g |

1,579.40 USD | 2021-06-18 | |

| Alichem | A015024441-500mg |

4,5-Diiodo-2-hydroxymandelic acid |

1803857-25-1 | 97% | 500mg |

790.55 USD | 2021-06-18 |

4,5-Diiodo-2-hydroxymandelic acid 関連文献

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

1803857-25-1 (4,5-Diiodo-2-hydroxymandelic acid) 関連製品

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量